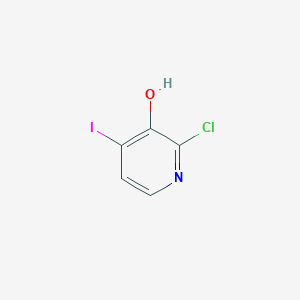

2-Chloro-4-iodopyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodopyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKLBLXOJIBRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-iodopyridin-3-ol

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 2-Chloro-4-iodopyridin-3-ol, a key intermediate in the development of novel therapeutics and functional materials. The document elucidates the strategic considerations behind the chosen synthetic route, detailing the reaction mechanism, experimental protocol, and safety precautions. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this valuable halogenated pyridine derivative.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their derivatives forming the structural core of numerous pharmaceuticals and functional organic molecules.[1] this compound is a particularly valuable building block due to its trifunctional nature. The presence of a hydroxyl group, a chlorine atom, and an iodine atom on the pyridine ring offers multiple, distinct reaction sites for further molecular elaboration.[2][3] The chloro and iodo substituents are excellent handles for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the facile introduction of diverse functionalities.[4][5] The hydroxyl group can be derivatized or can influence the electronic properties of the molecule. A reliable and well-understood synthesis of this compound is therefore of paramount importance.

Strategic Synthesis Pathway: Electrophilic Iodination of 2-Chloro-3-hydroxypyridine

The most logical and efficient approach to the synthesis of this compound is the direct electrophilic iodination of the readily available starting material, 2-Chloro-3-hydroxypyridine.[6]

Rationale for Starting Material Selection

2-Chloro-3-hydroxypyridine (CAS 6636-78-8) is a commercially available and relatively inexpensive starting material. Its synthesis from 3-hydroxypyridine is well-documented, with high-yield procedures reported in the literature, ensuring a reliable supply for multi-step syntheses.[7]

Regioselectivity of the Iodination Reaction

The key to this synthesis is controlling the regioselectivity of the iodination. The pyridine ring is an electron-deficient system; however, the presence of the hydroxyl group at the C3 position significantly influences the outcome of electrophilic aromatic substitution. The hydroxyl group is a powerful activating group and an ortho, para-director. The pyridine nitrogen, being electron-withdrawing, deactivates the ring, particularly at the C2, C4, and C6 positions.

In this specific case, the directing effects of the hydroxyl group and the pyridine nitrogen are synergistic. The hydroxyl group strongly activates the ortho (C2 and C4) and para (C6) positions for electrophilic attack. The C2 position is already substituted with a chlorine atom. The C6 position is sterically less accessible. Therefore, the C4 position is the most electronically and sterically favored site for electrophilic substitution.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 2-Chloro-3-hydroxypyridine proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is initiated by the generation of a potent electrophilic iodine species, which then attacks the electron-rich pyridine ring.

Figure 1: Generalized mechanism for the electrophilic iodination of 2-Chloro-3-hydroxypyridine.

Experimental Protocol

This protocol is based on established methods for the iodination of electron-rich aromatic and heteroaromatic compounds.[8][9][10] Iodine monochloride is chosen as the iodinating agent due to its high reactivity and commercial availability. Acetic acid serves as a suitable solvent that can also protonate the pyridine nitrogen, further enhancing the directing effect of the hydroxyl group.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Chloro-3-hydroxypyridine | 6636-78-8 | 129.54 | 10.0 g | 0.077 mol |

| Iodine Monochloride (1.0 M in CH₂Cl₂) | 7790-99-0 | 162.36 | 85 mL | 0.085 mol |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 200 mL | - |

| Sodium Bicarbonate (sat. aq. solution) | 144-55-8 | 84.01 | As needed | - |

| Sodium Thiosulfate (10% aq. solution) | 7772-98-7 | 158.11 | As needed | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 500 mL | - |

| Brine (sat. aq. NaCl solution) | 7647-14-5 | 58.44 | 100 mL | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.077 mol) of 2-Chloro-3-hydroxypyridine in 200 mL of glacial acetic acid.

-

Addition of Reagent: Cool the flask in an ice-water bath to 0-5 °C. Add 85 mL (0.085 mol, 1.1 equivalents) of a 1.0 M solution of iodine monochloride in dichloromethane dropwise via the dropping funnel over a period of 30 minutes. Ensure the internal temperature does not exceed 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 16 hours.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 7-8. Add 10% aqueous sodium thiosulfate solution until the reddish-brown color of iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Washing and Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate). Combine the fractions containing the desired product and remove the solvent in vacuo to afford this compound as a solid.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

| Chemical | Hazard Statements | Precautionary Statements |

| 2-Chloro-3-hydroxypyridine | H315, H319, H335 | P261, P280, P305+P351+P338 |

| Iodine Monochloride | H314, H335 | P260, P280, P303+P361+P353, P305+P351+P338 |

| Glacial Acetic Acid | H226, H314 | P210, P280, P303+P361+P353, P305+P351+P338 |

| Ethyl Acetate | H225, H319, H336 | P210, P240, P305+P351+P338 |

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the protons at the C5 and C6 positions of the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum should show five distinct signals for the five carbon atoms of the pyridine ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (C₅H₃ClINO, MW: 269.44 g/mol ), with the characteristic isotopic pattern for chlorine.

-

Melting Point: The purified product should have a sharp melting point.

Conclusion

This guide outlines a reliable and efficient synthesis of this compound via the electrophilic iodination of 2-Chloro-3-hydroxypyridine. The choice of starting material and the regioselectivity of the reaction are well-supported by fundamental principles of organic chemistry. The provided experimental protocol is a self-validating system that, when executed with care, should provide the target compound in good yield and purity, ready for use in further synthetic endeavors.

References

- White Rose Research Online. (n.d.). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction.

-

Taylor & Francis Online. (2021). Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Retrieved from [Link]

-

ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Retrieved from [Link]

- Taylor & Francis Online. (2021). Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

- Google Patents. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine.

-

National Institutes of Health. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 2-Chloro-4-iodopyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Chloro-3-fluoro-4-iodopyridine. Retrieved from [Link]

-

MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-hydroxy-4-pyridone via the 3-sulfate. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis preparation of 2-chloro-4-aminopyridine.

- Google Patents. (n.d.). Preparation method of 3-hydroxypyridine.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

physicochemical properties of 2-Chloro-4-iodopyridin-3-ol

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-iodopyridin-3-ol

Introduction

This compound is a halogenated hydroxypyridine derivative, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a chlorine atom, an iodine atom, and a hydroxyl group on a pyridine core—creates a versatile chemical scaffold. The interplay between the electron-withdrawing halogens and the ionizable hydroxyl group, combined with the basicity of the pyridine nitrogen, dictates its physicochemical profile. This profile, in turn, governs its reactivity, solubility, membrane permeability, and overall suitability as a building block in drug discovery and materials science.

This guide provides a comprehensive analysis of the core , offering both established data and predictive insights based on its molecular structure. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule for synthesis, characterization, and application.

Core Molecular and Physical Properties

The fundamental properties of a molecule are the bedrock of its chemical behavior. For this compound, these properties are defined by its elemental composition and the spatial arrangement of its atoms.

| Property | Value | Source |

| CAS Number | 1207973-15-6 | [1][2] |

| Molecular Formula | C₅H₃ClINO | [3] |

| Molecular Weight | 255.44 g/mol | [1][3] |

| Appearance | Expected to be a solid at room temperature. | N/A |

| Melting Point | Data not publicly available. For comparison, the related compound 2-Chloro-4-iodopyridine (lacking the 3-ol group) has a melting point of 42-43 °C.[4][5][6] The introduction of the hydroxyl group is expected to increase the melting point due to hydrogen bonding capabilities. | N/A |

| Boiling Point | Data not publicly available. Predicted boiling point for the related 2-Chloro-4-iodopyridine is 255.5 °C.[4][7] | N/A |

| Solubility | Limited solubility in water is expected. The related compound, 2-Chloro-4-iodopyridine, is soluble in organic solvents like chloroform and ethyl acetate.[4][7] The hydroxyl group may confer slight solubility in polar organic solvents like DMSO and methanol. | N/A |

Acidity, Basicity, and Ionization (pKa)

The ionization state of this compound is critical for its biological activity and formulation development. The molecule possesses two primary ionizable centers:

-

The Pyridine Nitrogen (Basic): The lone pair of electrons on the pyridine nitrogen can accept a proton, making it a basic center. The presence of two strong electron-withdrawing halogens (Cl and I) on the ring significantly reduces the electron density on the nitrogen, thereby decreasing its basicity compared to unsubstituted pyridine. The predicted pKa for the conjugate acid of the related 2-Chloro-4-iodopyridine is approximately -0.03, indicating it is a very weak base.[4][7]

-

The Hydroxyl Group (Acidic): The hydroxyl group at the 3-position is phenolic in nature and can donate a proton, acting as an acid. The electron-withdrawing effects of the adjacent chlorine and the iodine atom at the para-position are expected to stabilize the resulting phenoxide anion, making this hydroxyl group more acidic than that of a simple phenol or hydroxypyridine.

Understanding these pKa values is essential for designing experiments involving pH control, such as liquid chromatography method development, solubility studies, and biological assays.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are non-negotiable in scientific research. A multi-technique analytical approach is required to fully characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information. Spectral data for this compound, including ¹H NMR, are available from chemical suppliers.[8][9]

-

¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants would confirm the substitution pattern. A broader signal, which may be exchangeable with D₂O, would correspond to the hydroxyl proton.

-

¹³C NMR: The carbon spectrum would display five signals for the five unique carbon atoms of the pyridine ring. The chemical shifts would be influenced by the attached substituents, with carbons bonded to halogens showing characteristic shifts.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): A prominent peak cluster corresponding to the molecular weight of ~255.44 g/mol .

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the main M⁺ peak, providing a clear signature for the compound.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected vibrational bands include:

-

O-H Stretch: A broad band around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C=C and C=N Stretches: A series of sharp bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.

-

C-Cl and C-I Stretches: Bands in the fingerprint region below 1000 cm⁻¹.

Chromatographic Methods

Chromatography is the definitive technique for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile small molecules like this one.[10][11][12] A typical reverse-phase HPLC (RP-HPLC) method would be the primary choice for purity analysis.

Experimental Protocols

The following protocols are provided as validated starting points for the analysis of this compound. The causality behind these choices is to ensure reproducibility and accuracy.

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

Rationale: This method is designed to separate the main compound from potential impurities, starting materials, or degradation products. A C18 column is chosen for its versatility with moderately polar aromatic compounds. The gradient elution ensures that compounds with a wide range of polarities can be resolved effectively.

-

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or scan with PDA to determine optimal wavelength).

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that an equilibrium between the solid-state compound and the solution is reached, providing a true measure of solubility.

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour. Alternatively, centrifuge the suspension (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid material.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile). Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as the HPLC method described in Protocol 1, against a standard curve of known concentrations.

-

Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated supernatant.

Visualization and Workflow

Visualizing workflows and conceptual relationships is key to understanding the scientific process.

Caption: Analytical workflow for the characterization of a new chemical entity.

Caption: Relationship between structure and physicochemical properties.

Conclusion

This compound is a molecule with a rich set of physicochemical properties derived from its unique halogen and hydroxyl substitution pattern. Its characterization relies on a robust suite of analytical techniques, including NMR, MS, and HPLC, to confirm its structure and purity. The acidic and basic centers of the molecule, heavily influenced by its substituents, are critical determinants of its behavior in both chemical and biological systems. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this valuable chemical entity in their research and development endeavors.

References

- This compound(1207973-15-6) 1H NMR spectrum. ChemicalBook.

- 2-Chloro-4-iodopyridine CAS#: 153034-86-7. ChemicalBook.

- 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China. Alchemist-chem.

- 2-Chloro-4-iodopyridine 97 153034-86-7. Sigma-Aldrich.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.

- This compound(1207973-15-6) 1H NMR. ChemicalBook.

- 2-Chloro-4-iodopyridine CAS:153034-86-7 C5H3ClIN. Henan Longke Chem Co., Ltd.

- Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine. ChemicalBook.

- 2-Chloro-4-iodopyridine(153034-86-7) 1H NMR spectrum. ChemicalBook.

- The Chemical Properties and Synthesis of 2-Chloro-4-iodopyridine.

- 2-Chloro-4-iodopyridine. Chem-Impex.

- Chinese Manufacturer Supply 2-chloro-3-iodopyridin-4-amine 909036-46-0 On Stock with Competitive Price.

- 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. ChemicalBook.

- Understanding the Synthesis and Handling of 2-Chloro-3-fluoro-4-iodopyridine.

- 2-Chloro-4-iodopyridine-3-carboxaldehyde, 1 X 1 g (722596-1G). MilliporeSigma.

- Chloro-4-iodopyridine-3-carboxaldehyde.

- 4-Chloro-2-iodopyridin-3-ol. Sigma-Aldrich.

- This compound. Sigma-Aldrich.

- Analytical determinations of haloperidol and its combinations in pharmaceutical dosage forms and biological matrices. ResearchGate.

- A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. PubMed Central.

- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.

- 1207973-15-6 | this compound. Ambeed.com.

- A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1207973-15-6 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 3. 2-chloro-4-iodopyridine | Sigma-Aldrich [sigmaaldrich.com]

- 4. longkechem.com [longkechem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]

- 8. This compound(1207973-15-6) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(1207973-15-6) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]

Spectroscopic Characterization of 2-Chloro-4-iodopyridin-3-ol: A Technical Guide

Introduction

2-Chloro-4-iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development due to its potential as a versatile building block for more complex molecular architectures. The precise arrangement of its substituents—a chlorine atom, an iodine atom, and a hydroxyl group on a pyridine ring—imparts a unique electronic and steric profile, making it a valuable scaffold for the synthesis of novel therapeutic agents.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of widely published experimental spectra for this specific compound, this guide will leverage established spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for the spectroscopic analysis of this and related compounds.

Molecular Structure and Key Features

The structure of this compound presents several key features that will govern its spectroscopic behavior:

-

Aromatic Pyridine Ring: This forms the core of the molecule and will give rise to characteristic signals in both NMR and IR spectroscopy.

-

Substituents: The electron-withdrawing and donating properties of the chloro, iodo, and hydroxyl groups will significantly influence the chemical environment of the ring protons and carbons, leading to predictable shifts in NMR spectra.

-

Hydroxyl Group: The -OH group is a strong IR absorber and its presence will be readily identifiable. It also introduces the possibility of hydrogen bonding, which can affect both IR and NMR spectra.

-

Halogens: The presence of chlorine and iodine will result in characteristic isotopic patterns in the mass spectrum, and their bond vibrations may be observable in the far-IR region.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms in the molecule.

Predicted ¹H NMR Data

The pyridine ring of this compound has two remaining protons. Their chemical shifts will be influenced by the neighboring substituents. The hydroxyl proton's chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

| Predicted Peak | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1 | 7.0 - 7.5 | d | ~5-6 | H-6 |

| 2 | 7.5 - 8.0 | d | ~5-6 | H-5 |

| 3 | 5.0 - 9.0 | br s | - | OH |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can facilitate the observation of the OH proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire (zg).

-

Typical parameters for a 400 MHz spectrometer would be:

-

Spectral width: ~16 ppm

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-5 seconds

-

Acquisition time: ~2-4 seconds

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Interpretation of Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-5 and H-6): The two protons on the pyridine ring are expected to appear as doublets due to coupling to each other. The proton at the 6-position (H-6) is adjacent to the nitrogen and the chloro-substituted carbon, while the proton at the 5-position (H-5) is adjacent to the iodo-substituted carbon. The precise chemical shifts will be a balance of the shielding and deshielding effects of all substituents.

-

Hydroxyl Proton (OH): The hydroxyl proton will likely appear as a broad singlet. Its chemical shift is highly dependent on the experimental conditions. In DMSO-d₆, it may be possible to observe coupling to the ring protons if the rate of exchange is slow.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are highly sensitive to the nature of the attached substituents.

| Predicted Peak | Chemical Shift (δ) ppm | Assignment | Rationale |

| 1 | ~150-160 | C-2 | Attached to electronegative Cl and N. |

| 2 | ~140-150 | C-3 | Attached to electronegative O. |

| 3 | ~90-100 | C-4 | Attached to I (heavy atom effect). |

| 4 | ~130-140 | C-5 | Influenced by adjacent I. |

| 5 | ~145-155 | C-6 | Adjacent to N. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon.

-

Typical parameters for a 100 MHz (for ¹³C) spectrometer:

-

Spectral width: ~240 ppm

-

Number of scans: 512-2048 or more, as ¹³C has a low natural abundance.

-

Relaxation delay (d1): 2 seconds

-

-

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the spectrum, which is then phased and calibrated.

Interpretation of Predicted ¹³C NMR Spectrum

The predicted chemical shifts are based on the known effects of substituents on the pyridine ring.[1][2][3]

-

C-2 and C-3: These carbons are attached to the highly electronegative chlorine and oxygen atoms, respectively, and are therefore expected to be significantly deshielded, appearing at a high chemical shift (downfield).

-

C-4: The carbon bearing the iodine atom is expected to show a lower chemical shift (be more shielded) than might be expected based on electronegativity alone. This is due to the "heavy atom effect" of iodine.

-

C-5 and C-6: The chemical shifts of these carbons are influenced by their position relative to the nitrogen and the other substituents. C-6, being adjacent to the nitrogen, will be more deshielded than C-5.

Figure 2: Predicted ¹³C NMR chemical shift regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3500 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 - 1450 | Medium-Strong | C=C and C=N ring stretching |

| ~1260 - 1180 | Strong | C-O stretch |

| ~800 - 600 | Medium | C-Cl stretch |

| ~600 - 500 | Medium | C-I stretch |

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Interpretation of Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by the following features:[4][5]

-

O-H Stretch: A strong, broad absorption band in the 3500-3200 cm⁻¹ region is the most characteristic feature of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.

-

Aromatic C-H Stretch: Weaker bands just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

-

Ring Stretching: A series of bands in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring. The exact positions and intensities of these bands can be diagnostic of the substitution pattern.

-

C-O Stretch: A strong band around 1200 cm⁻¹ is expected for the C-O stretching vibration of the phenolic hydroxyl group.

-

Halogen Stretches: The C-Cl and C-I stretching vibrations occur at lower frequencies, in the fingerprint region. These may be difficult to assign definitively without computational analysis but are expected in the ranges provided.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can be used for structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₅H₃ClINO

-

Monoisotopic Mass: 254.89 g/mol

-

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI) are suitable. The following predictions are based on EI.

| m/z (predicted) | Ion | Comments |

| 255 / 257 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 257 will have an intensity of about one-third of the M peak due to the ³⁷Cl isotope. |

| 128 | [M - I]⁺ | Loss of an iodine radical, a common fragmentation for iodo-aromatics. |

| 220 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 192 | [M - I - CO]⁺ | Subsequent loss of carbon monoxide from the [M - I]⁺ ion. |

| 127 | [I]⁺ | Iodine cation, often observed in the spectra of iodine-containing compounds. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Instrument Setup:

-

The mass spectrometer can be coupled to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or the sample can be introduced directly via a direct insertion probe (for EI) or infusion (for ESI).

-

-

Data Acquisition (EI):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight).

-

-

Data Processing:

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Interpretation of Predicted Mass Spectrum

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.[6][7]

-

Molecular Ion: The molecular ion peak ([M]⁺) will be observed, and its isotopic pattern will be a clear indicator of the presence of one chlorine atom.

-

Loss of Iodine: The C-I bond is the weakest bond in the molecule, and its cleavage to lose an iodine radical (I•) is a highly favorable fragmentation pathway, likely leading to a prominent peak at m/z 128.[6]

-

Loss of Chlorine: Loss of a chlorine radical (Cl•) is also possible, though likely less favorable than the loss of iodine.

-

Loss of CO: Following the initial loss of a halogen, the resulting pyridinol structure can undergo rearrangement and lose a neutral molecule of carbon monoxide (CO), a common fragmentation for phenols and related compounds.

Figure 3: Proposed key fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a comprehensive overview of the predicted NMR, IR, and MS data for this compound, based on fundamental spectroscopic principles and comparison with analogous structures. The detailed protocols and interpretations presented herein offer a practical framework for scientists to identify and characterize this molecule, ensuring its quality and facilitating its application in the synthesis of novel chemical entities. While the data presented is predictive, it provides a strong and scientifically grounded basis for the analysis of this important chemical building block.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the ¹³C-NMR chemical shifts of sp²- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.

-

Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

-

Tierney, J., Malfara, M., & Jansen, A. (2020). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. [Link]

-

Iglesias-Reguant, A., Reis, H., Medveď, M., Ośmiałowski, B., Zaleśny, R., & Luis, J. M. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯ perfluorohaloarene complexes. Physical Chemistry Chemical Physics, 25(30), 20081-20090. [Link]

-

Andersen, H. R., & Christensen, J. H. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2450-2456. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-iodobutane. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-iodo-2-methylpropane. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Smith, J. G. (2017). Organic Chemistry (5th ed.).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry (2nd ed.). John Wiley & Sons.

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

- Reusch, W. (2013). Virtual Textbook of Organic Chemistry.

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMR chemical shift prediction of pyridines [stenutz.eu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Theoretical and Computational Blueprint for 2-Chloro-4-iodopyridin-3-ol: An In-Depth Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2-Chloro-4-iodopyridin-3-ol, a novel halogen- and hydroxyl-substituted pyridine derivative with significant potential in medicinal chemistry and materials science. In the absence of direct experimental and computational data for this specific molecule, this document serves as a blueprint for future research, outlining the critical theoretical considerations, robust computational methodologies, and expected molecular properties. By synthesizing established principles from studies on related halopyridines and hydroxypyridines, this guide offers researchers, scientists, and drug development professionals a predictive and insightful analysis into the structural, electronic, and reactive characteristics of this compound. The methodologies detailed herein are designed to be self-validating, providing a clear pathway for a comprehensive de novo theoretical investigation.

Introduction: The Rationale for a Theoretical Investigation

Substituted pyridines are a cornerstone of modern pharmaceutical and materials research, with their versatile electronic properties and reactivity enabling the development of a vast array of functional molecules.[1] The unique combination of a chloro, iodo, and hydroxyl group on a pyridine scaffold, as in this compound, presents a compelling case for in-depth theoretical exploration. The interplay of the electron-withdrawing nature of the halogens and the electron-donating character of the hydroxyl group is anticipated to give rise to a unique electronic landscape, influencing the molecule's reactivity, intermolecular interactions, and potential biological activity.[2]

This guide is structured to provide a foundational understanding of the key theoretical aspects of this compound, beginning with an analysis of its likely tautomeric forms, followed by a detailed exposition of the proposed computational methodologies for its study. We will then delve into a predictive analysis of its electronic and spectroscopic properties, culminating in a discussion of its potential applications based on these theoretical insights.

Tautomerism in 3-Hydroxypyridines: A Critical Consideration

A pivotal aspect of the chemistry of hydroxypyridines is their potential to exist in tautomeric forms.[3][4] For this compound, two primary tautomers are conceivable: the enol form (3-hydroxy) and the keto form (pyridin-3(2H)-one).

Theoretical studies on the parent 3-hydroxypyridine have shown that the enol form is generally the more stable tautomer in the gas phase and in non-polar solvents.[5] This preference is attributed to the aromaticity of the pyridine ring in the enol form. The introduction of substituents can, however, influence this equilibrium.[6]

For this compound, the electron-withdrawing chloro and iodo groups are expected to further stabilize the enol form by inductively withdrawing electron density from the ring, thereby enhancing its aromatic character. Therefore, all subsequent theoretical analyses in this guide will be based on the assumption that the 3-hydroxy tautomer is the predominant and most stable form. However, a comprehensive computational study should begin by calculating the relative energies of both tautomers to confirm this hypothesis.

A Proposed Framework for Quantum Chemical Analysis

To conduct a thorough theoretical investigation of this compound, a multi-faceted computational approach rooted in Density Functional Theory (DFT) is recommended.[7] DFT offers a robust balance of accuracy and computational efficiency for studying the electronic structure and properties of organic molecules.[7]

Computational Workflow

The proposed computational workflow is designed to be systematic and self-validating, ensuring the reliability of the obtained theoretical data.

Figure 1: A systematic workflow for the quantum chemical analysis of this compound.

Detailed Computational Protocols

| Parameter | Recommendation | Justification |

| Software | Gaussian, ORCA, Spartan | Widely used and validated quantum chemistry software packages. |

| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for molecules of this size. |

| Functional | B3LYP, M06-2X, ωB97X-D | B3LYP is a widely used hybrid functional. M06-2X is good for non-covalent interactions. ωB97X-D includes dispersion corrections. |

| Basis Set | 6-311++G(d,p) for C, H, N, O, Cl; LANL2DZ for I | A flexible basis set for lighter atoms and an effective core potential for iodine to account for relativistic effects. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effects of different solvent environments on the molecule's properties. |

Predicted Molecular Properties of this compound

Based on the established effects of chloro, iodo, and hydroxyl substituents on the pyridine ring, we can predict the key molecular properties of this compound.[8][9][10]

Structural Parameters

The geometry of the pyridine ring is expected to be largely planar, consistent with its aromatic character. The C-Cl and C-I bond lengths will be influenced by the electronic interplay of the substituents. The C-O bond of the hydroxyl group will exhibit partial double-bond character due to resonance with the pyridine ring.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.

-

HOMO: The HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of the -OH group.

-

LUMO: The LUMO is anticipated to be distributed over the pyridine ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing chloro and iodo substituents.

-

HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The combined electronic effects of the substituents will determine the precise energy of this gap.

Figure 2: A conceptual diagram of the predicted HOMO and LUMO energy levels and localizations for this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating their susceptibility to electrophilic attack.

-

Positive Potential (Blue): Regions of positive potential are likely to be found around the hydrogen atom of the hydroxyl group and in the vicinity of the electron-withdrawing chloro and iodo substituents, suggesting these as sites for nucleophilic attack.

Predicted Spectroscopic Signatures

Computational chemistry can provide valuable predictions of spectroscopic data, which can aid in the experimental characterization of a newly synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. The proton of the hydroxyl group will likely appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will provide a clear indication of the electronic environment. The carbon atoms attached to the electronegative substituents (Cl, I, O) will be significantly deshielded.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to confirm the molecular structure. Key vibrational modes to look for include:

-

O-H stretching of the hydroxyl group.

-

C=C and C=N stretching vibrations of the pyridine ring.

-

C-Cl and C-I stretching vibrations.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The HOMO-LUMO energy gap will be a primary determinant of the lowest energy absorption band.

Potential Applications and Future Directions

The theoretical insights gained from the computational study of this compound can guide its synthesis and exploration for various applications:

-

Drug Discovery: The presence of multiple functional groups offers several handles for further chemical modification, making it a promising scaffold for the development of novel therapeutic agents. The predicted MEP can guide the design of interactions with biological targets.

-

Materials Science: Halogenated organic compounds are of interest in the development of new materials with specific electronic and optical properties. The predicted electronic structure can inform its potential use in organic electronics.

Future experimental work should focus on the synthesis of this compound and the validation of the theoretical predictions presented in this guide through comprehensive spectroscopic and crystallographic characterization.

References

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.

- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.

- How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogen

- DFT analysis of substituent effects on electron-donating efficacy of pyridine.

- Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine. Journal of the American Chemical Society.

- How about Tautomers? WuXi Biology.

- Substituent effect on the properties of pyridine-N-oxides.

- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing.

- Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry.

- Spectroscopic Studies of Substituted Methyl-Hydroxy-Pyridine. Semantic Scholar.

- Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A.

- Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview. Benchchem.

- The Chemical Properties and Synthesis of 2-Chloro-4-iodopyridine. Ningbo Inno Pharmchem Co., Ltd.

- 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. ChemicalBook.

- Ab initio/DFT and AIM studies on dual hydrogen-bonded complexes of 2-hydroxypyridine/2-pyridone tautomerism. PubMed.

- 2-Chloro-4-iodopyridine CAS#: 153034-86-7. ChemicalBook.

- Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine. ChemicalBook.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- 2-Chloro-4-iodopyridine. Chem-Impex.

- Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism.

- 2-Chloro-4-iodopyridine-3-carbaldehyde. PubChem.

- Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A.

- Understanding the Synthesis and Handling of 2-Chloro-3-fluoro-4-iodopyridine. LookChem.

- Theoretical Investigation of Pyridine Derivatives as High Energy Materials.

- 2-Chloro-4-iodopyridine 97. Sigma-Aldrich.

- A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. Benchchem.

- A Comprehensive Technical Guide to the Quantum Chemical Analysis of 2-Aminopyridine-3,4-diol. Benchchem.

- Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applic

- Computational and infrared spectroscopic investigations of N-substituted carbazoles. SpringerLink.

- Pyridin-3-ol 1-oxide. PubChem.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

- Growth, Quantum Chemical Computations, NLO and Spectroscopic Studies of 2-Amino 5- Chloro Pyridine Single Crystal in Comparison with Certain Aminopyridine Derivatives.

- Crystallographic Structure and Quantum-Chemical Analysis of Biologically Active Co(III)-Pyridoxal–Isothiosemicarbazone Complex. MDPI.

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-4-iodopyridin-3-ol

Foreword: Unveiling a Versatile Heterocyclic Building Block

For researchers, scientists, and professionals in the field of drug development, the strategic selection of molecular scaffolds is paramount to the successful discovery and synthesis of novel therapeutic agents. The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile platform for structural modification. Within this class of compounds, polysubstituted pyridines present a unique set of challenges and opportunities. This technical guide provides an in-depth exploration of the reactivity profile of a particularly intriguing, yet less documented, building block: 2-Chloro-4-iodopyridin-3-ol .

This document moves beyond a mere recitation of facts, offering a nuanced understanding of the interplay between the electronic and steric effects of the chloro, iodo, and hydroxyl substituents. By dissecting the inherent reactivity of each functional group, we aim to equip the synthetic chemist with the predictive power to strategically design and execute complex synthetic routes. The insights provided herein are grounded in established principles of organic chemistry and supported by analogous transformations of related heterocyclic systems, offering a robust framework for the practical application of this promising molecule.

Molecular Architecture and Physicochemical Properties

This compound, with the chemical formula C₅H₃ClINO, possesses a unique arrangement of functional groups on a pyridine core that dictates its chemical behavior.

| Property | Value | Source |

| CAS Number | 1207973-15-6 | [1] |

| Molecular Weight | 255.44 g/mol | [1] |

| Appearance | Predicted to be a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | N/A |

The presence of a chlorine atom at the 2-position, an iodine atom at the 4-position, and a hydroxyl group at the 3-position creates a fascinating electronic landscape. The electronegative chlorine atom and the nitrogen atom render the pyridine ring electron-deficient, influencing its susceptibility to nucleophilic attack. The hydroxyl group, a strong electron-donating group, can modulate the reactivity of the ring and also serve as a handle for further functionalization. The iodine atom, being the most polarizable of the halogens, is the primary site for palladium-catalyzed cross-coupling reactions.

Proposed Synthesis of this compound

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

The precursor, 2-chloro-3-hydroxypyridine, can be synthesized from commercially available 3-hydroxypyridine. A high-yield process involves the reaction of 3-hydroxypyridine with sodium hypochlorite in an aqueous medium at a controlled pH.[2][3]

Experimental Protocol:

-

To a solution of 3-hydroxypyridine in water, add aqueous sodium hydroxide to adjust the pH to 11-13.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of aqueous sodium hypochlorite while maintaining the temperature and pH.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture with hydrochloric acid.

-

The product, 2-chloro-3-hydroxypyridine, will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the pure product.

Step 2: Iodination of 2-Chloro-3-hydroxypyridine

The subsequent iodination at the 4-position can be achieved using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of electron-rich aromatic and heteroaromatic compounds under mild conditions.[4][5] Alternatively, a mixture of iodine and potassium iodide can also be employed.

Experimental Protocol:

-

Dissolve 2-chloro-3-hydroxypyridine in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity Profile: A Trifecta of Functionality

The reactivity of this compound is governed by the distinct chemical properties of its three functional groups. This section will explore the anticipated reactivity at each site, providing a predictive framework for its application in organic synthesis.

Reactions at the 4-Iodo Position: The Gateway to Complexity

The carbon-iodine bond is the most labile of the carbon-halogen bonds in this molecule, making the 4-position the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly increasing molecular complexity.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[6][7] this compound is expected to readily participate in Suzuki coupling reactions with various boronic acids or esters, selectively at the 4-position.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

-

Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to afford the 4-aryl- or 4-vinyl-2-chloro-pyridin-3-ol derivative.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[8][9][10][11] The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.

General Experimental Protocol for Sonogashira Coupling:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

-

After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the 4-alkynyl-2-chloro-pyridin-3-ol.

Reactions at the 2-Chloro Position: A Site for Nucleophilic Substitution

The chlorine atom at the 2-position, activated by the electron-withdrawing effect of the adjacent ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). This provides a pathway to introduce a variety of nitrogen, oxygen, and sulfur nucleophiles.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

-

Dissolve this compound in a polar aprotic solvent such as DMF or DMSO.

-

Add the nucleophile (e.g., an amine, alkoxide, or thiolate, 1.1-2.0 equiv.) and a base if necessary (e.g., K₂CO₃ or NaH).

-

Heat the reaction mixture (typically 80-150 °C) and monitor by TLC.

-

Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Reactions at the 3-Hydroxyl Group: A Handle for Derivatization

The hydroxyl group at the 3-position is a versatile functional handle that can undergo O-alkylation or O-acylation to form ethers and esters, respectively. These reactions can be used to modify the physicochemical properties of the molecule or to introduce further points of diversity.

General Experimental Protocol for O-Alkylation:

-

To a solution of this compound in a suitable solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.

-

Stir the mixture for a short period to form the corresponding alkoxide.

-

Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.0-1.2 equiv.).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer, followed by purification by column chromatography.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not widely available, the following are predicted characteristic signals based on the analysis of its structural components and data from related compounds.[12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]

| Technique | Predicted Data |

| ¹H NMR | The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C-5 will likely appear as a doublet, and the proton at C-6 as a doublet. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. |

| ¹³C NMR | The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbon bearing the iodine (C-4) is expected to be significantly downfield. The chemical shifts of the other carbons will be influenced by the combined electronic effects of the substituents. |

| FT-IR (cm⁻¹) | Characteristic peaks are expected for the O-H stretch (broad, ~3200-3400), C=C and C=N stretching of the pyridine ring (~1400-1600), and C-Cl and C-I stretches in the fingerprint region. |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) at m/z 255. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation may involve the loss of I, Cl, and CO. |

Conclusion and Future Outlook

This compound emerges as a highly promising and versatile building block for the synthesis of complex, polysubstituted pyridines. Its unique trifunctional nature allows for a sequential and regioselective derivatization strategy. The high reactivity of the 4-iodo position towards palladium-catalyzed cross-coupling reactions, coupled with the susceptibility of the 2-chloro position to nucleophilic aromatic substitution and the derivatizable 3-hydroxyl group, opens up a vast chemical space for exploration.

This in-depth guide provides a foundational understanding of the reactivity profile of this compound, empowering researchers in drug discovery and materials science to harness its full synthetic potential. Further experimental validation of the proposed reaction pathways and a thorough investigation of its utility in the synthesis of biologically active molecules are warranted and are expected to solidify its position as a valuable tool in the synthetic chemist's arsenal.

References

-

Organic Syntheses Procedure. Available from: [Link]

- Process for the preparation of 2-chloro-3-hydroxy pyridine. European Patent Office - EP 0939079 B1. Googleapis.com.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available from: [Link]

- EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine. Google Patents.

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

-

What does a "Pyridine- FTIR analysis" can tell me? ResearchGate. Available from: [Link]

-

FTIR spectrum for Pyridine. ResearchGate. Available from: [Link]

-

From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling. Available from: [Link]

-

Iodination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

-

2-Chloro-3-hydroxypyridine. LookChem. Available from: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Available from: [Link]

- US8822516B2 - Process for the preparation of iodides. Google Patents.

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH. Available from: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. Available from: [Link]

-

Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. Available from: [Link]

-

Pyridine. the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

-

Halogen Fragmentation in Mass Spectrometry. Scribd. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine - Google Patents [patents.google.com]

- 4. Iodination - Wordpress [reagents.acsgcipr.org]

- 5. US8822516B2 - Process for the preparation of iodides - Google Patents [patents.google.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2-Chloro-3-hydroxypyridine(6636-78-8) 1H NMR [m.chemicalbook.com]

- 13. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]

- 17. 2-Chloro-4-hydroxypyridine(17368-12-6) 1H NMR [m.chemicalbook.com]

- 18. From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling | Semantic Scholar [semanticscholar.org]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. acdlabs.com [acdlabs.com]

- 21. cet-science.com [cet-science.com]

- 22. mjcce.org.mk [mjcce.org.mk]

- 23. uanlch.vscht.cz [uanlch.vscht.cz]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. scribd.com [scribd.com]

A-Technical Guide to the Synthesis of 2-Chloro-4-iodopyridin-3-ol Precursors

Abstract

This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway to 2-Chloro-4-iodopyridin-3-ol, a highly functionalized pyridine derivative of significant interest in pharmaceutical and agrochemical research. The synthesis is dissected into two primary stages: the selective chlorination of 3-hydroxypyridine to yield the key intermediate, 2-chloro-3-hydroxypyridine, followed by its regioselective iodination. This document details the underlying chemical principles, provides field-proven, step-by-step experimental protocols, and summarizes critical analytical data. The methodologies presented are designed for scalability and reproducibility, addressing the needs of researchers, chemists, and drug development professionals.

Introduction

Substituted halopyridinols are foundational building blocks in modern medicinal and agricultural chemistry. Their unique electronic properties and multiple points for diversification make them invaluable scaffolds. This compound, in particular, offers three distinct functional handles—a hydroxyl group and two different halogens at specific positions—enabling a wide array of subsequent cross-coupling and substitution reactions. The primary precursor, 2-chloro-3-hydroxypyridine, is a crucial intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and anti-cancer drugs, as well as herbicidally active compounds.[1]

This guide presents a logical and optimized synthetic sequence beginning from the commercially available starting material, 3-hydroxypyridine. The core strategy involves a two-step electrophilic aromatic substitution process, leveraging the directing effects of the hydroxyl group to achieve high regioselectivity in both the chlorination and iodination steps.

Part 1: Synthesis of the Core Precursor: 2-Chloro-3-hydroxypyridine

The most efficient and scalable route to 2-chloro-3-hydroxypyridine (2 ) involves the direct chlorination of 3-hydroxypyridine (1 ). While historical methods using hydrochloric acid and hydrogen peroxide exist, they suffer from low yields (around 51%).[1] A superior, high-yield process utilizes sodium hypochlorite in a basic aqueous medium, which is both more economical and ecologically favorable.[1][2]

Causality Behind Experimental Choices

The choice of a highly alkaline medium (pH 11-13) is critical for the success of this reaction.[1] Under basic conditions, the 3-hydroxyl group is deprotonated to form the pyridin-3-olate anion. This anion is a significantly more powerful activating group than the neutral hydroxyl group, strongly directing the electrophilic chlorination to the ortho positions (C2 and C4). The C2 position is generally favored, leading to the desired product with high selectivity.

Experimental Protocol 1: Synthesis of 2-Chloro-3-hydroxypyridine (2)

Materials:

-

3-Hydroxypyridine (1 )

-

Sodium hydroxide (NaOH)

-

Aqueous sodium hypochlorite solution (NaOCl, ~10-15%)

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

Procedure:

-